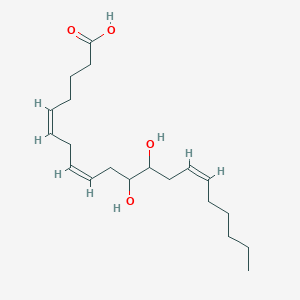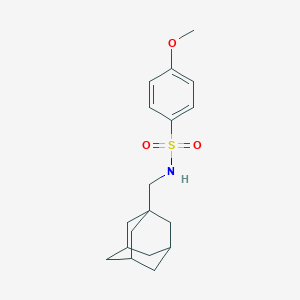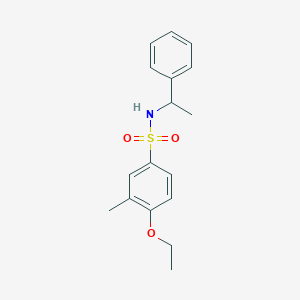![molecular formula C21H31NO4S B223343 N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide, also known as A-366, is a chemical compound that has been developed for scientific research purposes. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are being investigated for their potential therapeutic applications in a variety of medical conditions.
Mechanism of Action
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide exerts its effects by binding to androgen receptors in a selective manner, meaning that it only targets certain tissues in the body. This is in contrast to traditional androgen therapy, which can have unwanted side effects due to the non-selective nature of the drugs used.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide can increase muscle mass and bone density in animal models, without the negative side effects seen with traditional androgen therapy. It has also been shown to have a positive effect on bone mineral density and bone strength, making it a potential treatment for osteoporosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide in scientific research is its selectivity for androgen receptors in muscle and bone tissue. This allows researchers to study the effects of androgen receptor activation in these tissues without the unwanted side effects seen with traditional androgen therapy. However, one limitation is that N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide is still in the early stages of development, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide, including further studies on its potential use in treating muscle wasting, osteoporosis, and hypogonadism. Additionally, more research is needed to fully understand the mechanism of action of N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide and to identify any potential side effects or limitations of its use. Finally, there is a need for the development of more selective androgen receptor modulators, which could have even greater therapeutic potential than N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide.
Synthesis Methods
The synthesis of N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide involves several steps, including the reaction of 1-adamantylmagnesium bromide with 3,4-dimethoxybenzene sulfonyl chloride, followed by the addition of propylamine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide has been studied extensively for its potential use in treating various medical conditions, including muscle wasting, osteoporosis, and hypogonadism. It has been shown to selectively bind to androgen receptors in muscle and bone tissue, leading to increased muscle mass and bone density.
properties
Product Name |
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C21H31NO4S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H31NO4S/c1-4-20(21-11-14-7-15(12-21)9-16(8-14)13-21)22-27(23,24)17-5-6-18(25-2)19(10-17)26-3/h5-6,10,14-16,20,22H,4,7-9,11-13H2,1-3H3 |
InChI Key |
QVDZKJVVICQBCN-UHFFFAOYSA-N |
SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)












